molecular formula C6H10ClN3O B2800971 3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride CAS No. 1309207-10-0

3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride

Cat. No. B2800971
CAS RN: 1309207-10-0
M. Wt: 175.62
InChI Key: VPHXMIFVFDFFTC-UHFFFAOYSA-N
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Description

“3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the empirical formula C6H10ClN3O . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is 175.62 . The InChI code is 1S/C6H9N3O.ClH/c1-4-8-6 (10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H .


Physical And Chemical Properties Analysis

“3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is a solid substance . The molecular weight is 175.62 .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Screening : Research has shown that derivatives of 1,3,4-oxadiazole and 2-azetidinone, which include compounds structurally related to 3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).

Antioxidant and Anticancer Properties

  • Schiff Base Derivatives for Various Biological Activities : Derivatives of 1,3,4-oxadiazole, including those with azetidinone moieties, have demonstrated various biological activities. Compounds in this category have shown excellent antibacterial and radical scavenging activities, efficient antifungal properties, and notable activity against Mycobacterium tuberculosis. Additionally, certain derivatives have manifested remarkable cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Verma, Saundane, & Meti, 2019).

Application in Medicinal Chemistry and Materials Science

  • Cycloreversion Processes in Chemical Synthesis : The synthesis processes involving 1,2,4-oxadiazoles, including derivatives with azetidinone groups, are significant in medicinal chemistry and materials science. These processes involve cycloreversion techniques and have implications in the synthesis of various chemical entities, highlighting the versatility and importance of these compounds in different scientific fields (Hemming et al., 2013).

Energetic Materials Development

  • Synthesis for Insensitive Energetic Materials : Research on derivatives of 1,2,4-oxadiazole, including 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, demonstrates their potential use in developing insensitive energetic materials. These compounds, which combine 1,2,5- and 1,2,4-oxadiazole rings, exhibit moderate thermal stabilities and insensitivity to impact and friction, making them suitable for specific applications in energetic materials (Yu et al., 2017).

Safety And Hazards

“3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is classified as Acute Tox. 3 Oral . The safety information includes Pictograms GHS06, Signal Word Danger, Hazard Statements H301, and Precautionary Statements P301 + P310 .

properties

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHXMIFVFDFFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride

Synthesis routes and methods

Procedure details

To a cooled solution of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (97 mg, 0.41 mmol; which may be prepared as described in Step 4) in dichloromethane was added dropwise HCl 4N in dioxane (2.0 mL). The solution was warmed to room temperature and stirred for 1 h. The solvent was evaporated under reduced pressure to give the title compound (101 mg, quantitative) as a white solid. The product was used in the next step without further analysis.
Name
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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